Imino(methyl)propyl-lambda6-sulfanone

Description

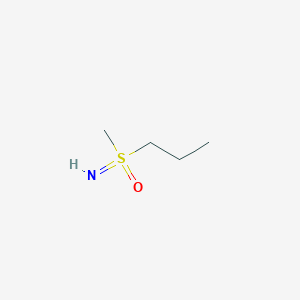

Imino(methyl)propyl-λ⁶-sulfanone is a sulfur-containing organic compound characterized by a λ⁶-sulfanone core, where sulfur exhibits a +6 oxidation state. Its structure comprises an imino group (NH) bonded to a methyl group and a propyl substituent, with the general formula C₅H₁₃NOS (molecular weight: 135.23 g/mol) . The λ⁶-sulfanone nomenclature follows IUPAC guidelines, which prioritize substituent order and oxidation state designation .

Properties

Molecular Formula |

C4H11NOS |

|---|---|

Molecular Weight |

121.20 g/mol |

IUPAC Name |

imino-methyl-oxo-propyl-λ6-sulfane |

InChI |

InChI=1S/C4H11NOS/c1-3-4-7(2,5)6/h5H,3-4H2,1-2H3 |

InChI Key |

WBJIPWOXOPAXDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=N)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imino(methyl)propyl-lambda6-sulfanone typically involves the reaction of cyclopropylamine with sulfur-containing reagents under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at room temperature. The process involves the formation of an imine intermediate, which is subsequently converted to the desired sulfanone through oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Imino(methyl)propyl-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfanone back to the corresponding sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(methyl)propyl-lambda6-sulfanone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of Imino(methyl)propyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress response, leading to the accumulation of reactive oxygen species and subsequent cellular effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural and functional similarities with imino(methyl)propyl-λ⁶-sulfanone, differing primarily in substituent groups:

Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone (CAS 22132-97-4)

- Molecular Formula: C₈H₁₁NOS

- Molecular Weight : 169.24 g/mol

- Key Features :

- Reduced solubility in polar solvents due to the hydrophobic phenyl group.

Imino(methyl)(2-methylpropyl)-λ⁶-sulfanone (CAS 2059976-02-0)

- Molecular Formula: C₆H₁₃NOS

- Molecular Weight : 147.24 g/mol

- Key Features :

- Branched 2-methylpropyl (isobutyl) substituent instead of linear propyl.

- Higher molecular weight than the propyl derivative but lower than the phenyl analog.

- Structural Implications :

- Branched alkyl groups may hinder crystalline packing, leading to lower melting points compared to linear analogs.

- Enhanced lipophilicity, which could improve membrane permeability in biological applications.

Comparative Analysis Table

| Property | Imino(methyl)propyl-λ⁶-sulfanone | Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone | Imino(methyl)(2-methylpropyl)-λ⁶-sulfanone |

|---|---|---|---|

| Molecular Formula | C₅H₁₃NOS | C₈H₁₁NOS | C₆H₁₃NOS |

| Molecular Weight | 135.23 g/mol | 169.24 g/mol | 147.24 g/mol |

| Substituent | Linear propyl | 4-Methylphenyl | Branched 2-methylpropyl |

| Purity (Commercial) | Not reported | 98% | Not reported |

| Key Applications | Research intermediate | Pharmaceutical intermediates | Material science candidates |

Research Findings and Implications

- Synthetic Accessibility :

- Reactivity Trends :

- Aromatic substituents (e.g., 4-methylphenyl) may undergo electrophilic substitution, whereas alkyl groups favor oxidation or elimination reactions.

- Thermodynamic Stability :

- The phenyl-substituted compound likely exhibits higher thermal stability due to resonance effects, as seen in related sulfonylamines .

Biological Activity

Imino(methyl)propyl-lambda6-sulfanone is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of an imino group () and a sulfonyl group (). Its molecular formula is , indicating a relatively simple yet reactive framework that facilitates various chemical interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, primarily focusing on its antimicrobial and anticancer properties. Preliminary studies suggest that this compound may interact with specific molecular targets, influencing cellular processes and signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive Bacteria | 32 µg/mL | |

| Gram-negative Bacteria | 64 µg/mL | |

| Fungi | 16 µg/mL |

Anticancer Activity

This compound has also been investigated for its potential as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Table 2: Anticancer Activity in Different Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis | |

| MCF-7 (Breast) | 20.5 | Cell cycle arrest | |

| A549 (Lung) | 12.8 | Caspase activation |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several key interactions have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to structural destabilization.

- Redox Reactions : The sulfur atom can participate in redox reactions, influencing cellular oxidative stress levels.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against drug-resistant bacterial strains demonstrated its potential as a lead compound for developing new antibiotics. The compound showed superior activity compared to traditional antibiotics, highlighting its promise in addressing antibiotic resistance .

- Cancer Cell Line Analysis : In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, along with morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.